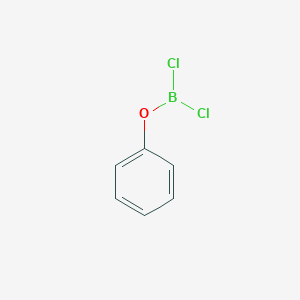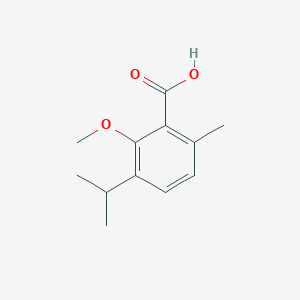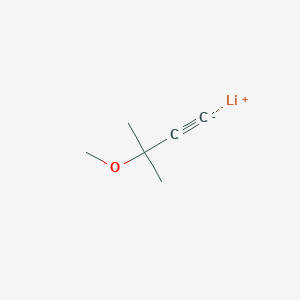![molecular formula C11H13NO2S B14455217 Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate CAS No. 74675-57-3](/img/structure/B14455217.png)
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate is an organic compound that features a sulfanyl group attached to an aminophenyl ring, which is further connected to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate typically involves the reaction of 2-aminothiophenol with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the thiol group of 2-aminothiophenol attacks the β-carbon of ethyl acrylate, followed by the elimination of ethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol and methanol, while bases like sodium hydroxide or potassium carbonate can be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active aminophenyl moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(2-hydroxyphenyl)sulfanyl]prop-2-enoate: Similar structure but with a hydroxyl group instead of an amino group.
Ethyl 3-[(2-methylphenyl)sulfanyl]prop-2-enoate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity compared to its analogs. The amino group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for medicinal chemistry applications.
Properties
CAS No. |
74675-57-3 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
ethyl 3-(2-aminophenyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2S/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3 |
InChI Key |
GMHHALBZGIVFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CSC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


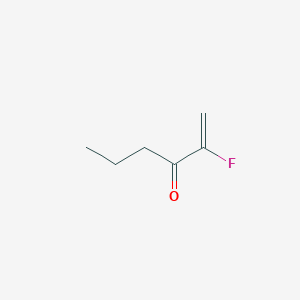
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
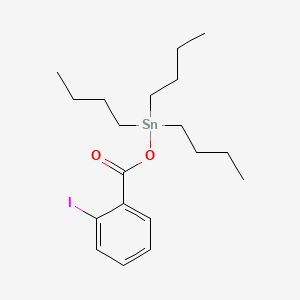



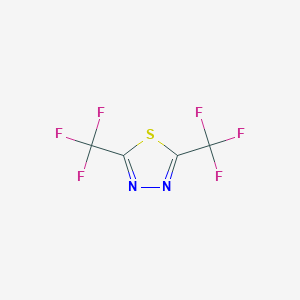

![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
